ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate

Chiral Synthesis Enantiomeric Excess 11β-HSD1 Inhibitors

Ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate is a chiral pyrrolidine derivative with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It features a pyrrolidine ring substituted at the 3-position with an ether-linked acetate ethyl ester, providing a defined (R)-stereochemistry that is critical for its role as a synthetic intermediate.

Molecular Formula C8H15NO3
Molecular Weight 173.212
CAS No. 1024586-62-6
Cat. No. B2846669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate
CAS1024586-62-6
Molecular FormulaC8H15NO3
Molecular Weight173.212
Structural Identifiers
SMILESCCOC(=O)COC1CCNC1
InChIInChI=1S/C8H15NO3/c1-2-11-8(10)6-12-7-3-4-9-5-7/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyPKFPSNBWVTXLGU-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate (CAS 1024586-62-6): A Chiral Pyrrolidine Building Block for 11β-HSD1 Inhibitor Synthesis


Ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate is a chiral pyrrolidine derivative with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It features a pyrrolidine ring substituted at the 3-position with an ether-linked acetate ethyl ester, providing a defined (R)-stereochemistry that is critical for its role as a synthetic intermediate [1]. Its primary documented application is as a key intermediate in the preparation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a class of compounds investigated for treating metabolic disorders [1].

Procurement Risk for Ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate: Why Stereochemistry and Salt Form Prevent Simple Interchange


Substituting ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate with a generic 'pyrrolidin-3-yloxyacetate' analog is a high-risk procurement strategy. The (R)-configuration at the 3-position of the pyrrolidine ring is essential for the stereochemical outcome of subsequent synthetic steps, particularly in the asymmetric synthesis of chiral drug candidates . Using the (S)-enantiomer or a racemic mixture would lead to diastereomeric products with different, and likely reduced, biological activity. Furthermore, the choice between the free base and hydrochloride salt (CAS 1024038-23-0) significantly impacts solubility, reactivity, and handling requirements, making them non-interchangeable in established synthetic protocols .

Quantitative Differentiation Guide for Ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate: Comparator-Based Evidence for Scientific Procurement


Stereochemical Purity: The (R)-Enantiomer's Defined Configuration vs. Racemic and (S) Forms

The target compound is the single (R)-enantiomer, ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate. In contrast, the racemic mixture, ethyl 2-(pyrrolidin-3-yloxy)acetate, and the (S)-enantiomer, ethyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate, are distinct chemical entities [REFS-1, REFS-2]. While direct comparative enantiomeric excess (ee) data is not available in public literature for this specific compound, the procurement of a defined single enantiomer is a fundamental requirement for asymmetric synthesis. A racemic or opposite enantiomer would introduce a 50% impurity in the desired stereochemical pathway from the outset .

Chiral Synthesis Enantiomeric Excess 11β-HSD1 Inhibitors

Free Base vs. Hydrochloride Salt: Molecular Weight and Formulation Implications

The target compound is the free base with a molecular weight of 173.21 g/mol . Its hydrochloride salt, ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate hydrochloride (CAS 1024038-23-0), has a molecular weight of 209.67 g/mol . This 21% increase in molecular weight directly impacts stoichiometric calculations for subsequent reactions. The free base is typically used as a direct intermediate where the basic amine is required for further coupling, while the salt offers improved stability during storage.

Salt Selection Molecular Weight Drug Substance

Ester Functionality: Ethyl Ester's Optimal Balance for 11β-HSD1 Intermediate Synthesis

The compound's ethyl ester group serves a specific purpose in the synthetic pathway. Compared to the methyl ester analog, methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate (MW 159.18 g/mol) , the ethyl ester provides a balance between stability and lability. It is documented as an intermediate in a patented synthesis of 11β-HSD1 inhibitors, where the ethyl ester is installed on a protected pyrrolidine before a final deprotection step to yield the active pharmaceutical ingredient [1]. The use of an ethyl ester, rather than a methyl or tert-butyl ester, is a specific design choice for this sequence.

Ester Hydrolysis Protecting Group Strategy 11β-HSD1

Validated Application Scenarios for Ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate Based on Differential Evidence


Asymmetric Synthesis of 11β-HSD1 Inhibitors for Metabolic Disease Research

This compound is explicitly used as a chiral intermediate in the synthesis of pyridine carboxamides that act as 11β-HSD1 inhibitors, a target for type 2 diabetes and metabolic syndrome [1]. Its (R)-stereochemistry is essential for the correct configuration of the final inhibitor, a requirement that cannot be met by the (S)-enantiomer or racemic mixtures. The free base form is specifically required for the coupling step with the carboxylic acid partner in this patented route.

Chiral Building Block for CNS-Targeted Drug Discovery

The pyrrolidine scaffold is a privileged structure in central nervous system (CNS) drug discovery [1]. This compound provides the (R)-configuration at the 3-position, which can dictate the binding affinity of the final drug candidate to its neurological target. Using the enantiomerically pure building block avoids the need for costly and time-consuming chiral separation of final compounds, which is often impractical at scale [1].

Precursor for Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Containing Ethers

In medicinal chemistry campaigns, the ethyl ester serves as a stable, protected form of the corresponding carboxylic acid [1]. Researchers can use this compound to introduce a chiral (R)-pyrrolidin-3-yloxy moiety into a lead molecule via the free amine, and subsequently deprotect the ester to the acid for further derivatization. The ethyl ester's specific physicochemical properties (e.g., lipophilicity) influence intermediate purification and handling, which differ from the methyl ester or free acid forms.

Reference Standard for Chiral Purity Method Development

As a defined single (R)-enantiomer, this compound can serve as a reference standard for developing chiral HPLC or SFC methods to determine the enantiomeric purity of pyrrolidine intermediates [1]. Its use is critical for quality control in process chemistry, where the presence of the unwanted (S)-enantiomer in an (R)-configured drug intermediate must be quantified and controlled to meet regulatory guidelines.

Quote Request

Request a Quote for ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.